1-(3,5-Dimethoxyphenyl)pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

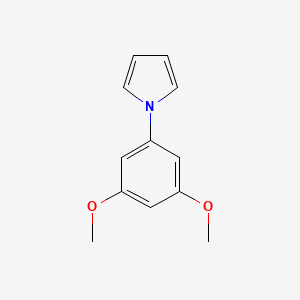

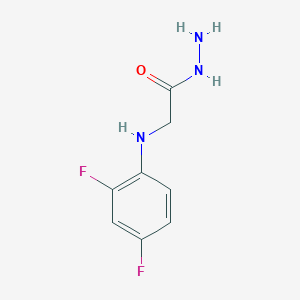

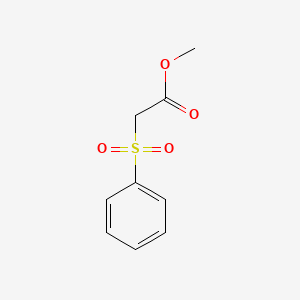

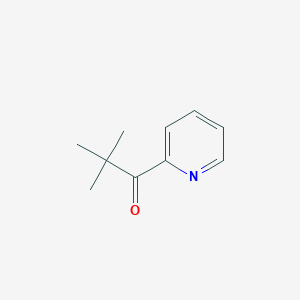

“1-(3,5-Dimethoxyphenyl)pyrrole” is a heterocyclic compound that belongs to the pyrrole family. It has a CAS Number of 39779-23-2 and a molecular weight of 203.24 . The IUPAC name for this compound is 1-(3,5-dimethoxyphenyl)-1H-pyrrole .

Synthesis Analysis

The synthesis of pyrrole derivatives like “1-(3,5-Dimethoxyphenyl)pyrrole” often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction that forms a pyrrole ring from a 1,4-diketone and an amine . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Molecular Structure Analysis

The molecular structure of “1-(3,5-Dimethoxyphenyl)pyrrole” can be represented by the InChI code: 1S/C12H13NO2/c1-14-11-7-10(8-12(9-11)15-2)13-5-3-4-6-13/h3-9H,1-2H3 . This indicates that the compound consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

科学的研究の応用

Highly Luminescent Polymers

Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, a relative of 1-(3,5-Dimethoxyphenyl)pyrrole, exhibit strong fluorescence, high quantum yields, and solubility in common organic solvents. These polymers' optical and electrochemical properties make them suitable for applications in organic electronics and luminescent materials. Such characteristics are particularly relevant for the development of new optoelectronic devices, highlighting their importance in materials science (Zhang & Tieke, 2008).

Photoluminescent Conjugated Polymers

A series of π-conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units has been synthesized. These polymers display strong photoluminescence and high photochemical stability, making them suitable for electronic applications. Their good solubility and processability into thin films are advantageous for creating optoelectronic devices, indicating the potential of 1-(3,5-Dimethoxyphenyl)pyrrole derivatives in advanced material applications (Beyerlein & Tieke, 2000).

Tubulin-Binding Analogs for Antitumor Activity

Derivatives related to 1-(3,5-Dimethoxyphenyl)pyrrole have been studied for their microtubule depolymerization activity, crucial for developing antitumor agents. The presence of appropriately positioned acceptors for Cys241β in the hydrophobic subpocket A of tubulin is key to this activity. Such studies help in understanding the structural requirements for the design of new antitumor compounds (Da et al., 2013).

Novel Nanomaterials for Optoelectronics

Transparent hybrid silica materials encapsulating porphyrin derivatives synthesized from pyrrole and dimethoxybenzaldehyde have shown promise for optoelectronic devices. These materials, characterized by advanced spectroscopic methods, exhibit unique nanostructures and fluorescence properties. This underscores the role of 1-(3,5-Dimethoxyphenyl)pyrrole derivatives in creating new nanomaterials for cutting-edge applications (Fagadar-Cosma et al., 2009).

Organic Thin Film Transistors

Copolymers based on pyrrolo[3,4-c]pyrrole-1,3-dione have been used to achieve promising p-channel charge transport performance in organic thin film transistors. The high LUMO levels and hole mobility of these polymers highlight their potential in semiconductor applications, emphasizing the versatile applicability of 1-(3,5-Dimethoxyphenyl)pyrrole derivatives in electronics (Guo, Sun, & Li, 2014).

将来の方向性

While specific future directions for “1-(3,5-Dimethoxyphenyl)pyrrole” are not mentioned in the search results, pyrrole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities . They continue to be explored for their potential applications in drug discovery .

特性

IUPAC Name |

1-(3,5-dimethoxyphenyl)pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-11-7-10(8-12(9-11)15-2)13-5-3-4-6-13/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOKAWAMZKTGRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309780 |

Source

|

| Record name | 1-(3,5-dimethoxyphenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethoxyphenyl)-1H-pyrrole | |

CAS RN |

39779-23-2 |

Source

|

| Record name | NSC215976 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-dimethoxyphenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[3.5]nonan-1-one](/img/structure/B1296620.png)